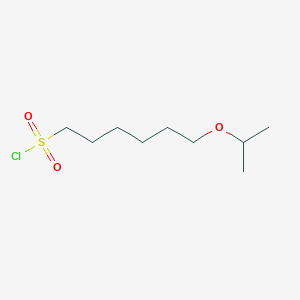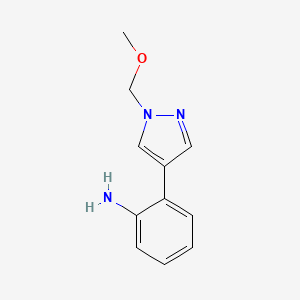
methyl S-(pyrimidin-2-yl)cysteinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride is a chemical compound with the molecular formula C8H11N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride typically involves the reaction of pyrimidine-2-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, proteins, and enzymes, leading to various biological effects. The compound may inhibit the activity of certain enzymes or interfere with the replication of nucleic acids, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
Methyl 2-amino-3-(pyridin-2-ylsulfanyl)propanoate: A compound with a pyridine ring instead of a pyrimidine ring.
Methyl 2-amino-3-(thiazol-2-ylsulfanyl)propanoate: A compound with a thiazole ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C8H12ClN3O2S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
methyl 2-amino-3-pyrimidin-2-ylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-13-7(12)6(9)5-14-8-10-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H |
Clave InChI |
IOVJBPBIZOXNOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC1=NC=CC=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)


![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)







